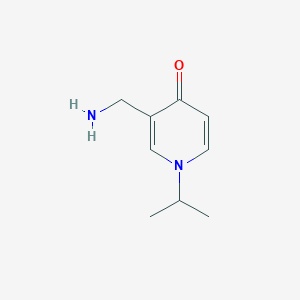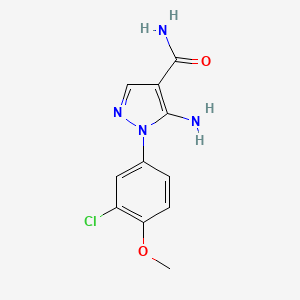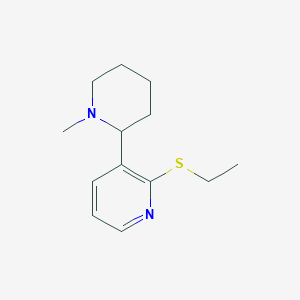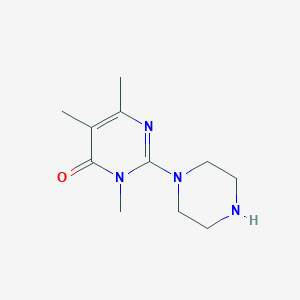
3-(Aminomethyl)-1-isopropylpyridin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminometil)-1-isopropilpiridin-4(1H)-ona es un compuesto orgánico que pertenece a la familia de la piridina. Se caracteriza por la presencia de un grupo aminometil unido al anillo de piridina, junto con un grupo isopropil en la posición 1 y un grupo cetona en la posición 4.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(Aminometil)-1-isopropilpiridin-4(1H)-ona normalmente implica la reacción de 3-cianopiridina con isopropilamina en condiciones de hidrogenación catalítica. La reacción se lleva a cabo en presencia de un catalizador como el níquel de Raney, que facilita la reducción del grupo nitrilo a un grupo aminometil . Las condiciones de reacción generalmente incluyen un rango de temperatura de 50-100 °C y una presión de hidrógeno de 1-5 atm.
Métodos de producción industrial
En un entorno industrial, la producción de 3-(Aminometil)-1-isopropilpiridin-4(1H)-ona se puede escalar utilizando reactores de flujo continuo. Estos reactores permiten un mejor control de los parámetros de reacción, lo que lleva a mayores rendimientos y pureza del producto final. El uso de sistemas catalíticos avanzados y condiciones de reacción optimizadas mejora aún más la eficiencia del proceso de producción industrial.
Análisis De Reacciones Químicas
Tipos de reacciones
3-(Aminometil)-1-isopropilpiridin-4(1H)-ona sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los N-óxidos correspondientes utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: La reducción del grupo cetona se puede lograr utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El grupo aminometil puede participar en reacciones de sustitución nucleófila, donde se puede reemplazar por otros nucleófilos en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico; condicionestemperatura ambiente a 50 °C.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio; condiciones0-25 °C.
Sustitución: Varios nucleófilos (p. ej., haluros, aminas); condicionesdependiente del solvente, típicamente temperatura ambiente a 100 °C.
Productos principales formados
Oxidación: N-óxidos de 3-(Aminometil)-1-isopropilpiridin-4(1H)-ona.
Reducción: Formas reducidas con grupos hidroxilo o amina.
Sustitución: Derivados sustituidos con diferentes grupos funcionales que reemplazan el grupo aminometil.
Aplicaciones Científicas De Investigación
3-(Aminometil)-1-isopropilpiridin-4(1H)-ona tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.
Biología: Investigado por su potencial como ligando en ensayos bioquímicos y como sonda en estudios de biología molecular.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluido su uso como intermedio en la síntesis de compuestos farmacéuticos.
Industria: Utilizado en el desarrollo de materiales con propiedades específicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 3-(Aminometil)-1-isopropilpiridin-4(1H)-ona implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo aminometil puede formar enlaces de hidrógeno o interacciones electrostáticas con sitios activos, mientras que los grupos isopropil y cetona contribuyen a la afinidad y especificidad de unión generales. Estas interacciones pueden modular la actividad de las moléculas diana, lo que lleva a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
Aminometil propanol: Una alcanoamina con funcionalidad aminometil similar pero diferentes características estructurales.
Derivados de la piridina: Compuestos con anillos de piridina similares pero diferentes sustituyentes, como 3-(aminometil)piridina.
Singularidad
3-(Aminometil)-1-isopropilpiridin-4(1H)-ona es única debido a la combinación de sus grupos aminometil, isopropil y cetona, que confieren propiedades químicas y biológicas distintas. Esta combinación permite interacciones específicas con objetivos moleculares, convirtiéndola en un compuesto valioso en diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C9H14N2O |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
3-(aminomethyl)-1-propan-2-ylpyridin-4-one |
InChI |
InChI=1S/C9H14N2O/c1-7(2)11-4-3-9(12)8(5-10)6-11/h3-4,6-7H,5,10H2,1-2H3 |
Clave InChI |
JBJNGGSIGJHHAD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C=CC(=O)C(=C1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-Chloro-7-isopropoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11797045.png)
![5-Chloro-2-(4-chlorophenyl)oxazolo[5,4-B]pyridine](/img/structure/B11797053.png)
![tert-butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11797059.png)


